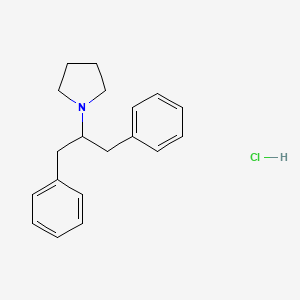

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride

Description

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride (CAS: 102009-66-5) is a pyrrolidine derivative featuring a central propan-2-yl group substituted with phenyl rings at positions 1 and 2. The pyrrolidine nitrogen is protonated and forms a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-diphenylpropan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N.ClH/c1-3-9-17(10-4-1)15-19(20-13-7-8-14-20)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXZLHDHNZWONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride typically involves the reaction of 1,3-diphenylpropan-2-one with pyrrolidine under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with additional steps for purification and quality control to ensure the compound meets analytical standards .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride is a chemical compound that belongs to the pyrrolidine derivatives. It's available from chemical suppliers in high purity for research purposes and is used as an analytical reference standard . The precise mechanism of action is not fully characterized but is believed to involve interactions with neurotransmitter systems due to its structural similarity to known psychoactive compounds.

Scientific Research Applications

This compound is primarily used in scientific research and forensic applications . As a new psychoactive substance (NPS), it has been identified in crystalline form. Due to structural similarities to synthetic cathinones or synthetic opioids, it likely falls under these categories. Its main appearance is within a law enforcement context, highlighting potential misuse. Studies focus solely on its scientific research applications, excluding any data related to drug use, dosage, or potential side effects.

Uses

- Analytical Reference Standard It serves as an analytical reference standard .

- Medicinal Chemistry and Drug Development Its unique structure makes it a subject of interest in medicinal chemistry and drug development.

- Research and Forensic Applications Primarily intended for research and forensic applications .

- New Psychoactive Substance (NPS) Identified as a new psychoactive substance (NPS) in crystalline form.

- Structural Analysis Used in the structural analysis of various pharmacologically active substances.

Potential Research Areas

- Neurotransmitter Interactions Research into its mechanism would likely focus on interactions with neurotransmitter systems.

- Synaptic Transmission and Receptor Activity It may exert effects through modulation of synaptic transmission or receptor activity.

Handling and Storage

- Storage Conditions The compound maintains its integrity under various storage conditions but should be handled with care due to its pharmacological potential.

- Purity Available in high purity forms (≥98%) for research purposes.

- Solubility The hydrochloride form enhances its solubility in water, facilitating handling in laboratory settings.

- Solution Preparation Please select a suitable solvent to prepare the stock solution based on the solubility of the product in different solvents; once the solution is prepared, please aliquot it for storage to avoid product inactivation caused by repeated freezing and thawing .

Safety Information

| Symbol (GHS) | Signal Word | Hazard Statements | Precautionary Statements |

|---|---|---|---|

| GHS07 | Warning | H302+H312+H332 | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P321-P330-P362+P364-P501 |

Mechanism of Action

The mechanism of action of 1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride involves its interaction with the central nervous system. It is structurally similar to known dissociative anesthetics, which typically act by blocking the N-methyl-D-aspartate (NMDA) receptor . This inhibition of the NMDA receptor leads to a decrease in neuronal excitability and produces anesthetic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Comparative Insights:

Structural Variations: The 1,3-diphenylpropan-2-yl group in the target compound distinguishes it from analogs like Prolintane (α-propylphenethyl) and Rolicyclidine (phenylcyclohexyl). Prolintane Hydrochloride shares a phenethyl backbone but lacks the propan-2-yl bridge, resulting in a more compact structure. Its stimulant activity is attributed to dopamine reuptake inhibition .

The target compound’s melting point remains unreported but can be inferred to be higher than Prolintane’s due to increased molecular rigidity from the diphenyl groups.

Pharmacological and Industrial Applications :

- Prolintane HCl is used clinically as a stimulant, while Rolicyclidine HCl is restricted to research due to its dissociative effects .

- 1-(3-Chloropropyl)pyrrolidine HCl serves as a versatile intermediate in synthesizing antipsychotics and anticonvulsants . In contrast, the target compound’s applications are less documented but may align with intermediates in alkaloid synthesis .

Toxicity and Safety :

- Prolintane HCl has an oral LD50 of 278 mg/kg in rats , whereas cytotoxic pyrrolidine alkaloids from marine sponges (e.g., compound 4 in ) show weak activity against cancer cell lines (IC50 > 50 μM) . The target compound’s toxicity profile remains uncharacterized.

Biological Activity

1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride, known for its structural similarity to dissociative anesthetics, has garnered attention for its potential biological activities. This compound is primarily utilized in research and forensic applications due to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 303.85 g/mol. The compound features a pyrrolidine ring substituted with a 1,3-diphenylpropane moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and antibacterial properties. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.

Neuropharmacological Effects

This compound has been studied for its potential as a modulator of neurotransmitter systems. It is believed to influence synaptic transmission and neuronal excitability, which may contribute to its anesthetic-like properties. The compound's interaction with endocannabinoid systems has also been noted, suggesting a role in modulating pain and inflammation .

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of compounds structurally related to pyrrolidine derivatives. For instance, similar pyrrolidine compounds have shown efficacy against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections . The mechanism of action often involves inhibition of specific bacterial proteins critical for survival, such as Penicillin-Binding Protein 3 (PBP3), which is essential for cell wall synthesis in Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

- Study on Antibacterial Activity : A focused library screening identified novel pyrrolidine-based inhibitors targeting PBP3 in Pseudomonas aeruginosa. These compounds demonstrated significant inhibition rates (60% - 100%) at concentrations as low as 100 µM .

- Neuropharmacological Investigation : Research exploring the effects of similar compounds on synaptic activity revealed that they could modulate neurotransmitter release and receptor activity, indicating potential applications in pain management and anesthesia .

Data Tables

Q & A

Q. Basic

- NMR : 1H NMR (DMSO-d6) shows characteristic peaks: δ 2.11–2.21 ppm (pyrrolidine CH2), δ 7.27–7.41 ppm (aromatic protons) .

- Mass Spectrometry : ESI-MS m/z = [M+H]+ 310.2 (calculated for C19H22NCl) .

- X-ray Crystallography : Resolves stereochemistry; SHELX programs refine crystal structures (e.g., CCDC deposition) .

How should researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

Q. Advanced

- Receptor Binding Assays : Screen against μ-opioid or dopamine receptors using radiolabeled ligands (e.g., [3H]DAMGO) to quantify Ki values .

- Molecular Docking : Employ software like AutoDock Vina to model interactions with receptor active sites (e.g., Tyr148 in μ-opioid receptors) .

- In Vivo Models : Assess analgesic efficacy in rodent tail-flick tests, monitoring dose-response curves (ED50) and CNS side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.